Regioisomeric Impact on Computed Lipophilicity (XLogP3) for Permeability-Driven Programs
The 5-bromo substitution results in a computed XLogP3 of 1.7, which is 0.3 log units higher than the 6-bromo (XLogP3 = 1.4) and 7-bromo (XLogP3 = 1.4) isomers. This 21% increase in lipophilicity for the 5-bromo isomer can influence passive membrane permeability and LogD-dependent off-target promiscuity in lead optimization programs [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 6-Bromooxazolo[5,4-b]pyridin-2-amine: XLogP3 = 1.4; 7-Bromooxazolo[5,4-b]pyridin-2-amine: XLogP3 = 1.4 |
| Quantified Difference | Difference = +0.3 log units (approx. 21% higher calculated lipophilicity) vs. both 6- and 7-bromo isomers |
| Conditions | Computed by XLogP3 algorithm v3.0 (PubChem 2025 release). Values are calculated, not experimentally measured. |
Why This Matters
For CNS or oral drug programs, a 0.3 log unit difference in lipophilicity can be decisive for achieving target candidate profiles on permeability, metabolic stability, and toxicity.
- [1] PubChem. Compound Summary: 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine. XLogP3-AA: 1.7. CID 86775533. View Source
- [2] PubChem. 6-Bromooxazolo[5,4-b]pyridin-2-amine. XLogP3-AA: 1.4. CID 59352865. View Source
- [3] PubChem. 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine. XLogP3-AA: 1.4. CID 129958102. View Source
